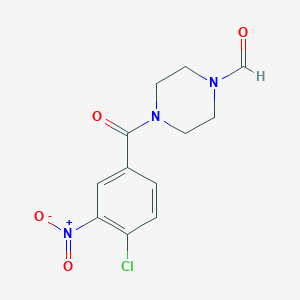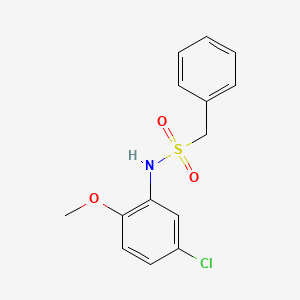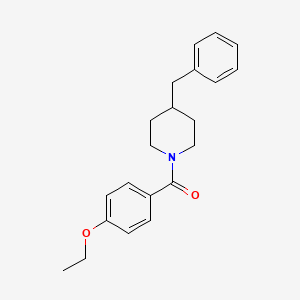
4-(4-chloro-3-nitrobenzoyl)-1-piperazinecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chloro-3-nitrobenzoyl)-1-piperazinecarbaldehyde, also known as CNB-001, is a novel small molecule drug that has been developed for the treatment of various neurological disorders. It has been shown to have neuroprotective properties and may be useful in the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
科学的研究の応用
4-(4-chloro-3-nitrobenzoyl)-1-piperazinecarbaldehyde has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. 4-(4-chloro-3-nitrobenzoyl)-1-piperazinecarbaldehyde has also been shown to improve cognitive function and memory retention in animal studies. These findings suggest that 4-(4-chloro-3-nitrobenzoyl)-1-piperazinecarbaldehyde may be a promising candidate for the treatment of these conditions in humans.
作用機序
The exact mechanism of action of 4-(4-chloro-3-nitrobenzoyl)-1-piperazinecarbaldehyde is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes that are involved in the production of reactive oxygen species, which can cause damage to neurons. 4-(4-chloro-3-nitrobenzoyl)-1-piperazinecarbaldehyde also appears to modulate the activity of neurotransmitters such as dopamine and acetylcholine, which are important for cognitive function and memory retention.
Biochemical and Physiological Effects
4-(4-chloro-3-nitrobenzoyl)-1-piperazinecarbaldehyde has been shown to have a number of biochemical and physiological effects in animal studies. It has been shown to reduce oxidative stress and inflammation in the brain, which can contribute to neurodegenerative diseases. 4-(4-chloro-3-nitrobenzoyl)-1-piperazinecarbaldehyde has also been shown to increase the expression of proteins that are important for neuronal survival and function. Additionally, 4-(4-chloro-3-nitrobenzoyl)-1-piperazinecarbaldehyde has been shown to improve blood-brain barrier integrity, which can help to protect the brain from damage.
実験室実験の利点と制限
One of the advantages of 4-(4-chloro-3-nitrobenzoyl)-1-piperazinecarbaldehyde is that it is highly soluble in water, which makes it easy to administer in animal studies. It is also stable under a variety of conditions, which makes it suitable for use in a range of experimental protocols. However, one limitation of 4-(4-chloro-3-nitrobenzoyl)-1-piperazinecarbaldehyde is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several areas of future research that could be pursued with 4-(4-chloro-3-nitrobenzoyl)-1-piperazinecarbaldehyde. One potential direction is to investigate its potential use in combination with other drugs for the treatment of neurological disorders. Another area of research could be to explore the effects of 4-(4-chloro-3-nitrobenzoyl)-1-piperazinecarbaldehyde on other physiological systems, such as the cardiovascular system. Finally, further studies are needed to determine the safety and efficacy of 4-(4-chloro-3-nitrobenzoyl)-1-piperazinecarbaldehyde in humans, which could pave the way for its use as a therapeutic agent in the clinic.
Conclusion
In conclusion, 4-(4-chloro-3-nitrobenzoyl)-1-piperazinecarbaldehyde is a promising small molecule drug that has been developed for the treatment of neurological disorders. Its neuroprotective properties and potential therapeutic applications make it an exciting candidate for further research. While there are still some limitations and uncertainties surrounding its use, the future looks bright for 4-(4-chloro-3-nitrobenzoyl)-1-piperazinecarbaldehyde and its potential to improve the lives of those suffering from neurological conditions.
合成法
The synthesis of 4-(4-chloro-3-nitrobenzoyl)-1-piperazinecarbaldehyde involves a multi-step process that starts with the reaction of 4-chloro-3-nitrobenzoic acid with piperazine to form 4-(4-chloro-3-nitrobenzoyl)-1-piperazinecarboxylic acid. This intermediate is then converted to 4-(4-chloro-3-nitrobenzoyl)-1-piperazinecarbaldehyde through a series of reactions, including the addition of an aldehyde group. The final product is obtained in high yield and purity, making it suitable for use in research studies.
特性
IUPAC Name |
4-(4-chloro-3-nitrobenzoyl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O4/c13-10-2-1-9(7-11(10)16(19)20)12(18)15-5-3-14(8-17)4-6-15/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHFWCGBKZUJLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5848778.png)




![6,8-dichloro-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5848804.png)



![N-1,3-benzodioxol-5-yl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5848823.png)
![4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5848836.png)
